Direct Inhibition of HDM2 E3 Ligase Activity: HLI98C vs. HLI98D
In an in vitro ubiquitination assay, HLI98C inhibited HDM2-mediated p53 ubiquitination in a dose-dependent manner, with significant inhibition becoming apparent at concentrations between 20–50 μM. In contrast, its close structural analog, HLI98D, was less potent in the same assay [1]. This establishes HLI98C as the more active and preferred tool compound within this chemical series for inhibiting HDM2 E3 ligase activity.
| Evidence Dimension | Inhibition of HDM2-mediated p53 ubiquitylation |
|---|---|
| Target Compound Data | Dose-dependent inhibition apparent at 20–50 μM |
| Comparator Or Baseline | HLI98D (10-(4-chloro-phenyl) analog) |
| Quantified Difference | HLI98D exhibited less potent inhibition compared to HLI98C at tested concentrations. |
| Conditions | In vitro ubiquitylation assay using recombinant proteins |
Why This Matters
For researchers requiring the most active HDM2 E3 ligase inhibitor from the HLI98 series, HLI98C is the empirically validated choice over the less potent HLI98D analog.
- [1] Yang Y, Ludwig RL, Jensen JP, Pierre SA, Medaglia MV, Davydov IV, et al. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells. Cancer Cell. 2005 Jun;7(6):547-59. View Source
